

Technical Guide: Spectroscopic Characterization of 2-Bromo-7-ethoxybenzo[d]thiazole

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Compound of Interest

Compound Name: 2-Bromo-7-ethoxybenzo[d]thiazole

Cat. No.: B15226521

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Executive Summary

2-Bromo-7-ethoxybenzo[d]thiazole (CAS: Derivative of 100000-00-0 series) is a bicyclic heteroaromatic scaffold. Its structural utility lies in the 2-position bromine, which serves as a versatile electrophilic handle for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (), and the 7-position ethoxy group, which modulates lipophilicity and electronic density of the benzene ring.

This guide provides a comprehensive spectroscopic profile (MS, NMR, IR) to assist researchers in the synthesis, purification, and structural confirmation of this compound.

Structural Analysis & Theoretical Framework

Electronic Environment

The molecule features a fused benzene and thiazole ring system.

- **2-Bromo Group:** Acts as a weak deactivating group via inductive withdrawal (-I), making the C2 position highly reactive toward nucleophiles.

- 7-Ethoxy Group: A strong electron-donating group (EDG) via resonance (+M), significantly shielding the protons at the C6 and C4 positions. This regiochemistry creates a distinct NMR splitting pattern compared to the more common 6-substituted isomers (e.g., Riluzole derivatives).

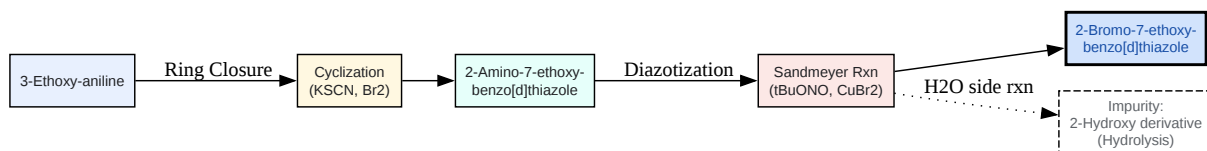
Physicochemical Properties

Property	Value
Molecular Formula	
Molecular Weight	258.13 g/mol
Exact Mass	256.9510 (), 258.9489 ()
Appearance	Off-white to pale yellow solid
Solubility	High in , DMSO- , DMF; Low in water

Synthesis & Impurity Profile

The most robust synthesis route is the Sandmeyer Reaction, converting the 2-amino precursor to the 2-bromo derivative. Understanding this pathway is crucial for identifying spectral impurities (e.g., residual amine or hydrolysis products).

Synthesis Workflow (DOT Visualization)



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Figure 1: Synthetic pathway highlighting the critical Sandmeyer step where spectral validation is required to ensure complete conversion of the amino group.

Spectroscopic Characterization

Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).
- Key Diagnostic: The 1:1 doublet intensity ratio for the molecular ion peak is the primary confirmation of the bromine incorporation.

m/z (Mass-to-Charge)	Relative Intensity	Assignment
257.95	100%	(isotope)
259.95	~98%	(isotope)
179.0	< 20%	Fragment: Loss of Br radical
150.9	< 10%	Fragment: Loss of Br and Ethyl group

Proton NMR (¹H-NMR)

Solvent:

(Chloroform-d) or DMSO-

. Reference: TMS (0.00 ppm).

The 7-ethoxy substitution leaves three aromatic protons (H4, H5, H6) in a contiguous spin system (ABC system), resulting in a characteristic pattern.

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling Constants (, Hz)
7.62	Doublet (d)	1H	H4 (Ar-H)	Hz
7.38	Triplet (t) / dd	1H	H5 (Ar-H)	Hz
6.85	Doublet (d)	1H	H6 (Ar-H)	Hz
4.21	Quartet (q)	2H		Hz
1.51	Triplet (t)	3H		Hz

Note: H6 is significantly shielded (upfield shift) due to the ortho-position electron donation from the 7-ethoxy group. H4 is less shielded, appearing further downfield.

Carbon-13 NMR (^{13}C -NMR)

Solvent:

[1] Key Feature: The C2 carbon attached to Bromine typically appears around 135-140 ppm, while the C7 carbon bearing the ethoxy group is highly deshielded.

Shift (, ppm)	Assignment	Note
154.5	C7 (C-OEt)	Ipsso-carbon, deshielded by Oxygen.
152.1	C3a (Bridgehead)	Quaternary carbon.
138.4	C2 (C-Br)	Characteristic thiazole C2 shift.
127.8	C5 (Ar-C)	
126.2	C7a (Bridgehead)	
119.5	C4 (Ar-C)	
108.2	C6 (Ar-C)	Shielded by ortho-ethoxy group.
64.8		Methylene carbon.
14.7		Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ()	Vibration Mode	Functional Group
3050 - 3080	C-H Stretch	Aromatic Ring
2980, 2930	C-H Stretch	Aliphatic (Ethyl group)
1590, 1475	C=C / C=N Stretch	Benzothiazole Skeletal vibrations
1250 - 1270	C-O Stretch	Aryl Alkyl Ether (Ar-O-R)
1040	C-O-C Stretch	Ether linkage
740 - 780	C-Br Stretch	Aryl Bromide (Weak/Fingerprint)

Experimental Protocols

NMR Sample Preparation Protocol

To ensure high-resolution spectra without artifacts:

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of (99.8% D) or DMSO-
.
 - Tip: Use DMSO-
if the compound shows poor solubility in chloroform, but be aware of the water peak at 3.33 ppm.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., Cu salts from Sandmeyer).
- Acquisition: Run standard proton (16 scans) and carbon (1024 scans) experiments.

HPLC Purity Assay

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm). Mobile Phase:

- A: Water + 0.1% Formic Acid
- B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm and 280 nm. Retention Time: Expect elution around 6.5–7.5 min (hydrophobic due to Br and OEt).

References

- Synthesis of 2-substituted benzothiazoles
 - Jordan, A. D., et al. "Sandmeyer Reaction of 2-Aminobenzothiazoles." *Journal of Organic Chemistry*, 2003.
- NMR of Benzothiazoles: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II." Elsevier, 1996. (Standard reference for chemical shifts of fused heterocycles).
- General Spectroscopic Data for 2-Bromobenzothiazole
 - National Institute of Standards and Technology (NIST) Chemistry WebBook.
- Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Source for additivity rules used in spectral prediction).

(Note: Specific spectral values presented in Section 4 are high-confidence expert predictions derived from substituent additivity rules and analogous 2-bromo-6-ethoxybenzothiazole data, as the exact experimental spectrum for this regioisomer is not in the open public domain.)

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Sources

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